molecular formula C10H12F3NO B2921079 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol CAS No. 2304536-63-6

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol

Cat. No. B2921079
CAS RN: 2304536-63-6
M. Wt: 219.207
InChI Key: FASWLOANNXKYME-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol (ATPB) is a chemical compound that has been of great interest to researchers due to its unique chemical properties. It is a chiral molecule that has been used in various scientific applications, including drug discovery, asymmetric synthesis, and catalysis.

Scientific Research Applications

Allosteric SHP1 Activators

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol: derivatives have been synthesized and evaluated for their potential as allosteric activators of SHP1, a protein tyrosine phosphatase involved in cancer cell signaling . These compounds have shown promising results in activating SHP1 with low micromolar effects, indicating significant potential for anti-tumor applications.

Synthesis of Chiral α-Tertiary Amines

The compound serves as a building block in the synthesis of chiral α-tertiary amines, which are important in medicinal chemistry . The trifluoromethyl group in its structure is crucial for the effective asymmetric addition of C-nucleophilic reagents, leading to the production of bioactive compounds.

Plant Growth Regulation

Derivatives of 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol have been used to synthesize novel fluorinated plant growth regulators . These compounds have shown efficacy in promoting root growth in various plants, indicating their potential in agricultural sciences.

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the construction of pharmacologically interesting derivatives of α-tertiary amines . Its role in the formation of tetrasubstituted carbon stereogenic centers is vital for creating complex organic molecules.

Material Science

In material science, the compound’s derivatives can be used to modify surface properties and create specialized materials with desired characteristics . The trifluoromethyl group plays a significant role in these applications due to its unique chemical properties.

Chemical Synthesis

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol: is involved in the chemical synthesis of various nitrogen-containing organic compounds, serving as a precursor for more complex structures . Its reactivity with other chemical entities makes it a valuable component in synthetic chemistry.

properties

IUPAC Name

3-amino-4,4,4-trifluoro-3-phenylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9(14,6-7-15)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASWLOANNXKYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol

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